Pentyl 3-methyl-2-butenoate
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Overview
Description
. It is an ester formed from the reaction between 3-methyl-2-butenoic acid and pentanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-methyl-2-butenoate can be synthesized through esterification, where 3-methyl-2-butenoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-methyl-2-butenoic acid and pentanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Pentyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of pentyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active components that exert biological effects . The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Butyl 3-methyl-2-butenoate: Similar ester with butanol instead of pentanol.
Ethyl 3-methyl-2-butenoate: Similar ester with ethanol instead of pentanol.
Methyl 3-methyl-2-butenoate: Similar ester with methanol instead of pentanol.
Uniqueness
Pentyl 3-methyl-2-butenoate is unique due to its specific combination of 3-methyl-2-butenoic acid and pentanol, which imparts distinct chemical properties and a unique fruity aroma compared to its analogs .
Properties
CAS No. |
56922-72-6 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pentyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-12-10(11)8-9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
NMUKAHSPJUKENF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C=C(C)C |
Origin of Product |
United States |
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